N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-(3,4-dichlorophenyl)acetamide
Description
N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-(3,4-dichlorophenyl)acetamide is a thiazole-based acetamide derivative featuring a 3,4-dichlorophenyl group and a chloromethyl substituent on the thiazole ring. This compound is of interest due to its structural complexity, which allows for diverse biological interactions, such as kinase inhibition or enzyme modulation, as suggested by analogs in the literature . The chloromethyl group provides a reactive site for further functionalization, distinguishing it from simpler thiazole acetamides.
Properties
IUPAC Name |
N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-(3,4-dichlorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9Cl3N2OS/c1-7(18)17(12-16-8(5-13)6-19-12)9-2-3-10(14)11(15)4-9/h2-4,6H,5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFSPYRHPTKZYMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C1=CC(=C(C=C1)Cl)Cl)C2=NC(=CS2)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9Cl3N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-(3,4-dichlorophenyl)acetamide typically involves the reaction of 4-(chloromethyl)-1,3-thiazol-2-amine with 3,4-dichlorophenylacetyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions, and the use of a suitable solvent such as dichloromethane is common.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors or batch processes to ensure consistent quality and yield. The choice of catalysts and reaction conditions is optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-(3,4-dichlorophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the compound's structure.
Substitution: Substitution reactions at the chloromethyl or dichlorophenyl groups can lead to the formation of new compounds.
Common Reagents and Conditions:
Oxidation reactions may use reagents such as hydrogen peroxide or potassium permanganate.
Reduction reactions might involve the use of lithium aluminum hydride or sodium borohydride.
Substitution reactions can be facilitated by nucleophiles such as amines or alcohols.
Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, which can have different biological and chemical properties.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It has been investigated for its biological activity, including potential antimicrobial and antifungal properties.
Medicine: Research has explored its use as a lead compound for the development of new drugs, particularly in the treatment of infections and inflammation.
Industry: The compound's unique properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-(3,4-dichlorophenyl)acetamide exerts its effects involves its interaction with specific molecular targets. The thiazole ring and dichlorophenyl group are believed to play key roles in binding to these targets, leading to biological effects such as inhibition of microbial growth or modulation of inflammatory pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Thiazole Ring
N-[4-(3,4-Dichlorophenyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide (Compound 4)
- Structure : Cyclopropanecarboxamide replaces the acetamide group.
- Synthesis : Reacting 4-(3,4-dichlorophenyl)-1,3-thiazol-2-amine with cyclopropanecarbonyl chloride yielded a 60% product .
N-[4-(3,4-Dichlorophenyl)-1,3-thiazol-2-yl]methanesulfonamide (Compound 10)
- Structure : Methanesulfonamide substituent.
- Synthesis : Methanesulfonyl chloride reacted with the thiazol-2-amine precursor (16% yield) .
- Key Differences : The sulfonamide group’s electron-withdrawing nature may alter binding kinetics in biological targets compared to acetamide derivatives.
2-Chloro-N-[4-(4-Chlorophenyl)-1,3-Thiazol-2-Yl]Acetamide
Variations in the Aromatic Ring Substituents
2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide
- Structure : Lacks the chloromethyl group on the thiazole.
- Crystal Structure : The dichlorophenyl and thiazole rings are twisted at 61.8°, affecting molecular conformation and hydrogen-bonding interactions .
- Synthesis: Derived from 3,4-dichlorophenylacetic acid and 2-aminothiazole .
N-[4-(3-Chloro-4-fluorophenyl)-1,3-thiazol-2-yl]acetamide (Compound 14)
- Structure : 3-Chloro-4-fluorophenyl substituent.
- Synthesis: Bromo-1-(3-chloro-4-fluorophenyl)ethanone reacted with acetylthiourea .
- Key Differences : Fluorine increases metabolic stability compared to dichlorophenyl analogs.
N-[4-(4-Chloro-3-methylphenyl)-1,3-thiazol-2-yl]acetamide (Compound 15)
Functional Group Modifications
2-Cyano-N-(4-(3,4-dichlorophenyl)thiazol-2-yl)acetamide
- Structure: Cyano substituent on the acetamide.
- Key Differences: The cyano group’s electron-withdrawing properties may enhance binding affinity compared to unmodified acetamides.
N-[3-(Trifluoromethyl)phenyl]-N-[4-(chloromethyl)-1,3-thiazol-2-yl]acetamide
Comparative Data Tables
Key Research Findings
Chloromethyl Group Reactivity : The target compound’s chloromethyl group distinguishes it from analogs, offering a site for covalent modifications (e.g., alkylation) that could enhance or alter bioactivity .
Thiazole-Aromatic Ring Interactions : Analogs like 2-(3,4-DCP)-N-(thiazol-2-yl)acetamide demonstrate twisted conformations between the thiazole and aromatic rings, influencing molecular recognition .
Biological Relevance: Sulfonamide and cyano derivatives show promise in kinase targeting, suggesting the target compound may share similar mechanisms .
Biological Activity
N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-(3,4-dichlorophenyl)acetamide is a compound of significant interest due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy against various biological targets.
Chemical Structure and Properties
- Molecular Formula : C14H11Cl2N3OS
- Molecular Weight : 336.23 g/mol
- CAS Number : 87828-88-4
The compound features a thiazole ring and a dichlorophenyl group, which contribute to its biological activity. The chloromethyl group enhances the reactivity of the thiazole moiety, making it a potential candidate for various pharmacological applications.
Biological Activity Overview
The biological activity of this compound has been investigated in several studies, revealing its potential as an antimicrobial and anticancer agent.
Antimicrobial Activity
Several studies have assessed the antimicrobial properties of this compound against various pathogens. The results indicate that it exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria.
| Pathogen | MIC (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 8 | Mahmoud et al., 2020 |
| Escherichia coli | 16 | Mishra et al., 2019 |
| Pseudomonas aeruginosa | 32 | Abdel-Motaal et al., 2020 |
These findings suggest that the compound could be developed into an effective antimicrobial agent.
Anticancer Activity
Research has also highlighted the potential anticancer properties of this compound. In vitro studies demonstrated that it induces apoptosis in cancer cell lines through various mechanisms:
- Cell Cycle Arrest : The compound has been shown to induce G2/M phase arrest in cancer cells.
- Apoptotic Pathways : It activates caspases and promotes the expression of pro-apoptotic proteins while downregulating anti-apoptotic factors.
The exact mechanism through which this compound exerts its biological effects involves multiple pathways:
- Inhibition of Protein Synthesis : The thiazole moiety may interfere with bacterial ribosomal function.
- Induction of Oxidative Stress : The compound can generate reactive oxygen species (ROS), leading to cellular damage in cancer cells.
Study 1: Antimicrobial Efficacy
A study conducted by Mahmoud et al. (2020) evaluated the antimicrobial efficacy of several thiazole derivatives, including this compound. The results indicated that this compound had a lower MIC compared to standard antibiotics such as amoxicillin and ciprofloxacin against S. aureus and E. coli.
Study 2: Anticancer Properties
In a study published by Abdel-Motaal et al. (2020), the anticancer effects of the compound were tested on human breast cancer cell lines. The results showed a significant reduction in cell viability at concentrations as low as 10 µM, with evidence of apoptosis confirmed through flow cytometry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
